(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride
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Overview
Description
(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopentane ring substituted with an amino group and a pyrazolylmethyl group, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclopentane derivative.
Substitution Reaction: Introduction of the pyrazolylmethyl group is achieved through a nucleophilic substitution reaction.
Amination: The amino group is introduced via reductive amination or other suitable amination techniques.
Resolution: The racemic mixture is resolved to obtain the (1R,2R) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementation of continuous flow reactors to scale up the production.
Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the functional groups, such as reducing the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol: The enantiomer of the compound, which may have different biological activities.
Cyclopentane Derivatives: Other cyclopentane derivatives with different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings but different substituents on the cyclopentane ring.
Uniqueness
(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a pyrazolylmethyl group. This combination of features makes it particularly interesting for studies in stereochemistry and its effects on biological activity.
Properties
IUPAC Name |
(1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c10-8-4-7(5-9(8)13)6-12-3-1-2-11-12;;/h1-3,7-9,13H,4-6,10H2;2*1H/t7?,8-,9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXOEKATBPZHME-OIHRUYJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)O)CN2C=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1CN2C=CC=N2)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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